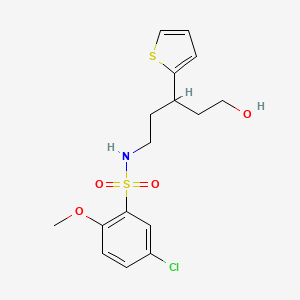

5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide

CAS No.: 2034510-69-3

Cat. No.: VC6389531

Molecular Formula: C16H20ClNO4S2

Molecular Weight: 389.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034510-69-3 |

|---|---|

| Molecular Formula | C16H20ClNO4S2 |

| Molecular Weight | 389.91 |

| IUPAC Name | 5-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C16H20ClNO4S2/c1-22-14-5-4-13(17)11-16(14)24(20,21)18-8-6-12(7-9-19)15-3-2-10-23-15/h2-5,10-12,18-19H,6-9H2,1H3 |

| Standard InChI Key | STVJAFVBODBSDI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC(CCO)C2=CC=CS2 |

Introduction

5-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide is a complex organic compound featuring a thiophene ring system, a chloro group, a hydroxy group, and a methoxybenzenesulfonamide moiety. This compound has garnered significant interest in various scientific fields due to its unique structural features and potential applications.

Synthesis Methods

The synthesis of 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions:

-

Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 5-hydroxy-3-(thiophen-2-yl)pentylamine. This can be achieved through the reaction of thiophene-2-carboxaldehyde with a suitable amine under reductive amination conditions.

-

Sulfonamide Formation: The intermediate is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions and Stability

This compound undergoes various types of chemical reactions, including:

-

Oxidation: The hydroxy group can be oxidized using agents like potassium permanganate or hydrogen peroxide.

-

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

-

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and sulfonamide groups.

Biological Activity and Potential Applications

5-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxybenzenesulfonamide is investigated for its potential biological activities, particularly in medicinal chemistry and pharmacology. The compound’s structural features allow it to interact with specific molecular targets, modulating various biological pathways. It is explored for its therapeutic pote

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume